3-Chloropropyl phenyl sulfide

Overview

Description

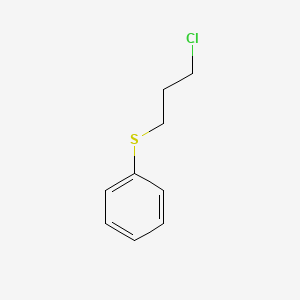

3-Chloropropyl phenyl sulfide is a clear colorless to pale yellow liquid . It is an organic compound with the molecular formula C9H11ClS . The CAS number for this compound is 4911-65-3 .

Synthesis Analysis

The synthesis of this compound involves a mixture of benzenethiol, 1-bromo-3-chloropropane, triethylamine (TEA), and tetrahydrofuran (THF). This mixture is stirred for 12 hours at 25°C. The resulting crude mixture is diluted with water, and the aqueous layer is extracted with dichloromethane .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H11ClS . The molecular weight of this compound is 186.705 .

Physical And Chemical Properties Analysis

This compound is a clear colorless to pale yellow liquid . It has a molecular weight of 186.705 and a linear formula of C9H11ClS .

Scientific Research Applications

Synthesis of Tetrahydrofurans and Tricyclic Derivatives

Research has shown that carbanions of 3-substituted-3-chloropropyl phenyl sulfones can add to carbonyl groups of aldehydes, leading to the formation of aldol-type adducts. These adducts undergo intramolecular substitution, resulting in the synthesis of 2,3,5-trisubstituted tetrahydrofurans. This process demonstrates the potential of 3-chloropropyl phenyl sulfide derivatives in organic synthesis, particularly in the creation of tetrahydrofurans and tricyclic derivatives like tetrahydrofuran, pyrrolidine, and cyclopentane (Brandt et al., 2010); (Wojtasiewicz et al., 2010).

Dechlorination in Agricultural Applications

The reaction of chlorinated fumigants like chloropicrin and 1,3-dichloropropene with hydrogen sulfide species has been studied in agricultural contexts. These reactions involve redox and nucleophilic substitution processes, where the chlorine in 1,3-dichloropropene is substituted by sulfur nucleophiles to form corresponding mercaptans. Such reactions are significant in understanding the environmental fate and transformation of these fumigants in agricultural settings (Zheng et al., 2006).

Antioxidative Effects in Experimental Intoxication

A study on the antioxidative activity of natural anthocyanins in the context of intoxication with sulphide-2-chloroethyl-3-chloropropyl reveals the potential protective role of these compounds. The investigation showed increased lipid peroxidation due to the intoxication, but natural anthocyanines appeared to mitigate this effect, underscoring their potential as antioxidative agents (Kowalczyk et al., 2004).

Catalytic Activity in Synthesis

The synthesis of HSO_3-functionalized silica using phenyl and chloropropyl silica derived from chlorosilane has been explored. This solid acid and its precursors show potential in catalysis, specifically in the synthesis of acetic acid butylester, highlighting the utility of this compound derivatives in catalytic applications (Nie Yu-lun, 2007).

Stereoselective and Regioselective Reactions

Coupling reactions involving α-chloropropargyl phenyl sulfide have demonstrated high stereo- and regioselectivity, particularly in the context of aqueous conditions and indium metalpromotions. These reactions are notable for retaining the propargyl functionality and creating synthetically useful building blocks, such as epoxyalkyne molecules found in many natural products (Mitzel et al., 2002); (Mitzel et al., 2002).

Photosensitized Oxidation of Sulfoxides

Studies on the photosensitized oxidation of alkyl phenyl sulfoxides indicate the formation of sulfoxide radical cations. This process involves the heterolytic C-S bond cleavage, leading to products like alcohols and acetamides. Such studies provide insights into the photochemical behaviors of sulfoxides and sulfides, including those related to this compound (Baciocchi et al., 2008).

Synthesis of Odorless Diselenides and Disulfides

The synthesis of odorless equivalents of diphenyl diselenide and diphenyl disulfide has been explored, with applications in the preparation of selenium(II) chloride and selenium(IV) trichloride. This research highlights the utility of phenyl sulfide derivatives in the development of less noxious and more stable compounds for various applications (Patra et al., 2005).

Safety and Hazards

3-Chloropropyl phenyl sulfide is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Properties

IUPAC Name |

3-chloropropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRLITLVSMPPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296687 | |

| Record name | 3-Chloropropyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4911-65-3 | |

| Record name | 4911-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)